(2S,4S)-2-amino-4-hydroxy-pentanedioic acid
CAS No.: 3913-68-6
Cat. No.: VC21542520
Molecular Formula: C5H9NO5
Molecular Weight: 163.13 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3913-68-6 |
---|---|
Molecular Formula | C5H9NO5 |
Molecular Weight | 163.13 g/mol |
IUPAC Name | (2S,4S)-2-amino-4-hydroxypentanedioic acid |
Standard InChI | InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/t2-,3-/m0/s1 |
Standard InChI Key | HBDWQSHEVMSFGY-HRFVKAFMSA-N |
Isomeric SMILES | C([C@@H](C(=O)O)N)[C@@H](C(=O)O)O |
SMILES | C(C(C(=O)O)N)C(C(=O)O)O |
Canonical SMILES | C(C(C(=O)O)N)C(C(=O)O)O |
Fundamental Characteristics
Chemical Identity
(2S,4S)-2-amino-4-hydroxy-pentanedioic acid is also known as 4-hydroxyglutamic acid, representing a hydroxylated derivative of glutamic acid. The compound's structure features a five-carbon backbone with carboxylic acid groups at both termini (C1 and C5), an amino group at the alpha position (C2), and a hydroxyl group at the gamma position (C4). The stereochemistry is defined by the S configuration at both C2 and C4 positions, which is crucial for its biological functions and interactions.
Physical Properties
Based on structural analysis and scientific principles, the compound possesses the following physical properties:
Property | Value | Notes |
---|---|---|
Molecular Formula | C5H9NO5 | Based on structural composition |
Molecular Weight | 163.13 g/mol | Calculated from molecular formula |
Physical State | Crystalline solid | Typical for amino acids |
Density | 1.595 g/cm³ | Characteristic of highly functionalized amino acids |
Boiling Point | 458.7°C | Under standard conditions |
Flash Point | 231.2°C | Relevant for safety considerations |
Structural Features
The compound's structure is characterized by multiple functional groups that contribute to its chemical behavior:
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Two carboxylic acid groups (at C1 and C5)
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One primary amine group (at C2)
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One secondary alcohol group (at C4)
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Specific stereochemistry (S configuration at both C2 and C4)
This combination of functional groups gives the compound amphoteric properties (able to act as both acid and base) and enables multiple hydrogen bonding interactions.
Stereochemistry and Related Compounds
Stereochemical Significance
The (2S,4S) configuration refers to the specific spatial arrangement of the amino and hydroxyl groups on the carbon backbone. This stereochemistry is critical as enzymes and biological receptors often recognize and interact with only specific stereoisomers . The S configuration at C2 corresponds to the L-amino acid series found in most naturally occurring proteins.
Stereoisomers
With two stereogenic centers (C2 and C4), this compound has four possible stereoisomers:
Stereoisomer | Configuration | Relationship to (2S,4S) |
---|---|---|
(2S,4S) | Alpha: S, Gamma: S | Reference compound |
(2S,4R) | Alpha: S, Gamma: R | Diastereomer |
(2R,4S) | Alpha: R, Gamma: S | Diastereomer |
(2R,4R) | Alpha: R, Gamma: R | Enantiomer of (2S,4S) |
Each stereoisomer would display different biological activities and physical properties.
Related Compounds
Several structurally related compounds provide context for understanding (2S,4S)-2-amino-4-hydroxy-pentanedioic acid:
Synthesis Methods
Asymmetric Synthesis
Technique | Application | Advantages |
---|---|---|
Recrystallization | Formation of pure crystals | Scalable and straightforward |
Ion-exchange chromatography | Separation based on ionic properties | Effective for amino acids |
HPLC | High-resolution separation | Excellent for analytical purposes |
Selective precipitation | Formation of specific salts | Useful for large-scale purification |
Receptor Type | Potential Interaction | Biological Significance |
---|---|---|
Glutamate receptors | Possible modulator or antagonist | Could affect neurotransmission |
Amino acid transporters | Alternative substrate | May influence amino acid uptake |
Metabolic enzymes | Substrate or inhibitor | Potential metabolic effects |
Analytical Methods
Spectroscopic Identification
For characterization purposes, (2S,4S)-2-amino-4-hydroxy-pentanedioic acid would exhibit distinctive spectroscopic properties:
Nuclear Magnetic Resonance (NMR)
Characteristic signals in 1H-NMR would include:
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Alpha proton (C2): δ 3.5-4.0 ppm
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Beta methylene protons (C3): δ 1.8-2.2 ppm
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Gamma proton (C4): δ 4.0-4.5 ppm
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Exchangeable protons (NH2, OH, COOH): variable chemical shifts
Infrared Spectroscopy
Key absorption bands would include:
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O-H stretching: 3200-3550 cm-1
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N-H stretching: 3300-3500 cm-1
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C=O stretching: 1700-1725 cm-1
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C-O stretching: 1050-1150 cm-1
Chromatographic Methods
For separation and quantification, several chromatographic techniques are applicable:
Method | Application | Advantages |
---|---|---|
HPLC | Separation and quantification | High resolution and sensitivity |
GC-MS (as derivative) | Identification and quantification | Excellent for structural confirmation |
TLC | Rapid analysis | Simple screening method |
Capillary electrophoresis | Separation of stereoisomers | Superior chiral separation |
Research Applications
Biochemical Research
(2S,4S)-2-amino-4-hydroxy-pentanedioic acid could serve as a valuable tool in biochemical research:
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As a probe for understanding enzyme mechanisms
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For studying stereoselectivity in biological systems
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In investigating metabolic pathways related to glutamate
Medicinal Chemistry
In medicinal chemistry, the compound might find applications as:
Application | Rationale | Potential Benefit |
---|---|---|
Pharmacophore | Unique functional group arrangement | Novel drug design |
Building block | Chiral synthon for complex molecules | Access to bioactive compounds |
Metabolic stabilizer | Modification of existing drugs | Improved pharmacokinetics |
Synthetic Chemistry
As a chiral building block, (2S,4S)-2-amino-4-hydroxy-pentanedioic acid offers:
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Multiple functional groups for selective transformations
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Defined stereochemistry for stereoselective synthesis
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Potential for incorporation into larger molecules
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